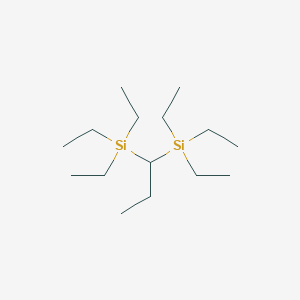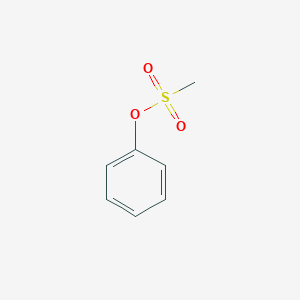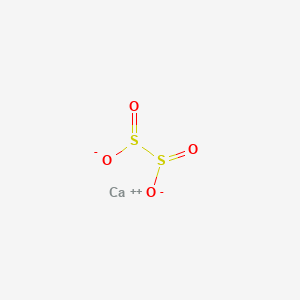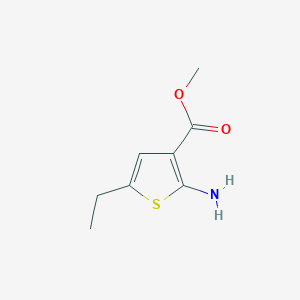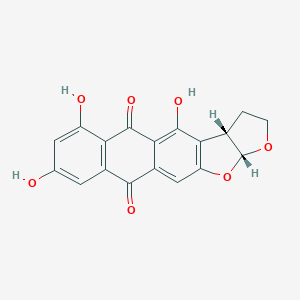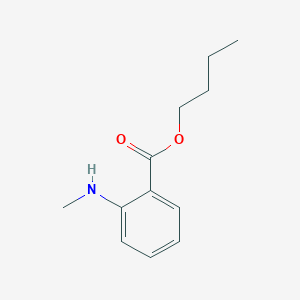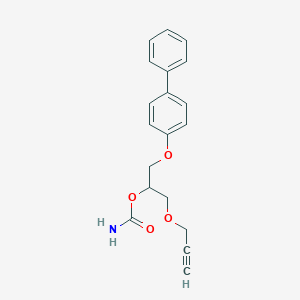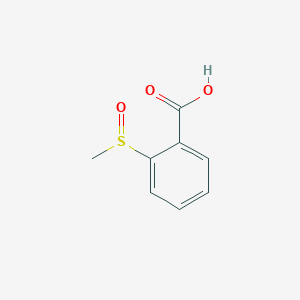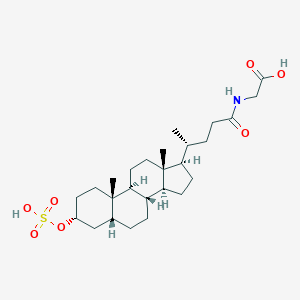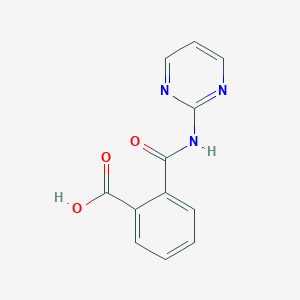
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid, also known as PB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PB is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Effets Biochimiques Et Physiologiques
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to handle and dissolve. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid is also relatively stable under normal laboratory conditions, making it suitable for long-term storage. However, 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has several potential future directions for research, including its use as a building block for the synthesis of new compounds with improved properties. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid could also be used as a starting material for the synthesis of metal-organic frameworks and supramolecular assemblies with potential applications in catalysis, drug delivery, and sensing. In addition, 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid could be further studied for its potential applications in the treatment of inflammation, cancer, and other diseases.
Méthodes De Synthèse
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid can be synthesized using several methods, including the reaction of 2-aminopyrimidine with 2-bromo-benzoic acid, or the reaction of 2-cyano-pyrimidine with 2-bromo-benzoic acid. The synthesis of 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid is a multi-step process that involves several chemical reactions, including amidation, cyclization, and esterification.
Applications De Recherche Scientifique
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has also been used as a building block for the synthesis of other compounds, including metal-organic frameworks and supramolecular assemblies.
Propriétés
Numéro CAS |
17332-60-4 |
|---|---|
Nom du produit |
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid |
Formule moléculaire |
C12H9N3O3 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
2-(pyrimidin-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H9N3O3/c16-10(15-12-13-6-3-7-14-12)8-4-1-2-5-9(8)11(17)18/h1-7H,(H,17,18)(H,13,14,15,16) |
Clé InChI |
WZPJLRNYHFVOJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)C(=O)O |
Autres numéros CAS |
17332-60-4 |
Synonymes |
N-pyrimidinobenzamide-2-carboxylic acid NPBCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



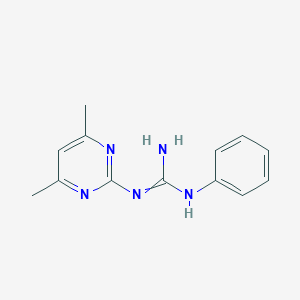
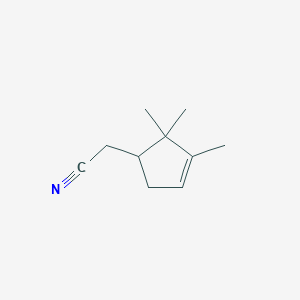
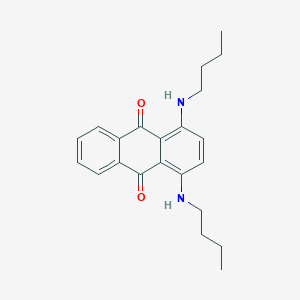
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)
